molecular formula C13H27N3O B7930287 (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Cat. No.: B7930287
M. Wt: 241.37 g/mol
InChI Key: MJBKSWLKZOCHTK-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide typically involves multi-step organic reactions. One common approach is to start with the appropriate chiral amine and react it with a suitable butyramide derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods is crucial to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, thiols, and amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide: shares structural similarities with other chiral amines and butyramide derivatives.

    Other similar compounds: include (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide and (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide.

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of multiple functional groups, which confer unique reactivity and potential biological activity. Its ability to interact with specific molecular targets and its versatility in synthetic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-7-6-8-15(11)4/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBKSWLKZOCHTK-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.